N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride
CAS No.: 1215579-81-9
Cat. No.: VC4395962
Molecular Formula: C26H29ClN4O3S3
Molecular Weight: 577.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215579-81-9 |
|---|---|
| Molecular Formula | C26H29ClN4O3S3 |
| Molecular Weight | 577.17 |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylsulfamoyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C26H28N4O3S3.ClH/c1-16(2)30-14-13-19-22(15-30)35-26(23(19)25-27-20-7-5-6-8-21(20)34-25)28-24(31)17-9-11-18(12-10-17)36(32,33)29(3)4;/h5-12,16H,13-15H2,1-4H3,(H,28,31);1H |
| Standard InChI Key | BJDLPKNZFKCYTM-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C.Cl |
Introduction
Structural Components
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Benzo[d]thiazol-2-yl Group: This component is part of a larger class of compounds known for their biological activities, including antimicrobial and anti-inflammatory effects.
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Tetrahydrothieno[2,3-c]pyridin-2-yl Moiety: This part of the molecule is similar to compounds used in various pharmaceutical applications due to their ability to interact with biological targets.
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N,N-Dimethylsulfamoyl Group: Sulfamoyl groups are known for their role in enhancing the solubility and bioavailability of compounds.
Synthesis and Characterization
The synthesis of such complex molecules typically involves multi-step reactions, including condensation reactions and sulfonamide formation. Characterization would involve techniques like NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure.
Comparison with Similar Compounds
Compounds with similar structural elements, such as N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, have been studied for their potential biological activities. For instance, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is known as APE1-IN-1 and is used in research contexts .
Data Table for Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide | C₁₉H₂₁N₃OS₂ | 371.52 g/mol | 524708-03-0 |
| N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide | C₃₃H₃₂N₄O₃S₃ | 628.8 g/mol | 681183-98-2 |
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